5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 58046-50-7
VCID: VC1970676
InChI: InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12)
SMILES: C1=NN(C(=C1C(=O)O)N)CCO
Molecular Formula: C6H9N3O3
Molecular Weight: 171.15 g/mol

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid

CAS No.: 58046-50-7

Cat. No.: VC1970676

Molecular Formula: C6H9N3O3

Molecular Weight: 171.15 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid - 58046-50-7

Specification

CAS No. 58046-50-7
Molecular Formula C6H9N3O3
Molecular Weight 171.15 g/mol
IUPAC Name 5-amino-1-(2-hydroxyethyl)pyrazole-4-carboxylic acid
Standard InChI InChI=1S/C6H9N3O3/c7-5-4(6(11)12)3-8-9(5)1-2-10/h3,10H,1-2,7H2,(H,11,12)
Standard InChI Key MNYCPVYUUASZQS-UHFFFAOYSA-N
SMILES C1=NN(C(=C1C(=O)O)N)CCO
Canonical SMILES C1=NN(C(=C1C(=O)O)N)CCO

Introduction

Synthesis Methods

The synthesis of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid typically involves multi-step reactions starting from simpler pyrazole derivatives. Common methods include:

  • Condensation Reactions: Involving the reaction of a pyrazole precursor with a suitable reagent to introduce the hydroxyethyl and carboxylic acid groups.

  • Nucleophilic Substitution: Used to introduce the amino group at the 5-position.

These methods require careful control of reaction conditions to achieve high yields and purity.

Biological Activities

Pyrazole derivatives, including 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid, have been studied for their potential biological activities:

  • Antimicrobial Activity: Some pyrazoles have shown effectiveness against certain bacteria and fungi.

  • Antioxidant Properties: The presence of functional groups like hydroxyl and amino can contribute to antioxidant activity.

  • Pharmacological Applications: Pyrazoles are explored for their potential in treating various diseases due to their ability to interact with biological targets.

Biological ActivityDescription
AntimicrobialPotential against specific microorganisms
AntioxidantMay protect against oxidative stress
PharmacologicalInvestigated for therapeutic applications

Research Findings

Recent research has focused on the synthesis and characterization of pyrazole derivatives for their potential applications:

  • Synthetic Chemistry: Advances in synthesis techniques have improved the efficiency and yield of these compounds.

  • Biological Screening: High-throughput screening methods are used to identify compounds with promising biological activities.

  • Structural Biology: Studies on the interaction of pyrazoles with biological targets provide insights into their mechanism of action.

Future Perspectives

The future of 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carboxylic acid and related compounds lies in their potential applications in medicine and materials science. Continued research into their synthesis, biological activities, and structural interactions will be crucial for unlocking their full potential.

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